molecular formula C12H9F2N3O2S B2808137 6-((3,4-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1448051-75-9

6-((3,4-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Cat. No. B2808137
CAS RN: 1448051-75-9
M. Wt: 297.28
InChI Key: DBRJZHHZOGIUNI-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Pyrrolopyrimidines are a class of compounds that contain a pyrimidine ring fused with a pyrrole ring. They are found in many biologically active compounds and are used as building blocks in medicinal chemistry .


Synthesis Analysis

The synthesis of pyrimidines and pyrrolopyrimidines can be achieved through various methods . One common method involves the use of the Dimroth rearrangement in the synthesis of condensed pyrimidines . This rearrangement involves the isomerization of heterocycles which includes the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .


Molecular Structure Analysis

The molecular structure of pyrimidines and pyrrolopyrimidines is characterized by a six-membered ring containing two nitrogen atoms and a five-membered ring containing one nitrogen atom . The presence of these nitrogen atoms and the aromatic nature of the rings contribute to the reactivity and biological activity of these compounds .


Chemical Reactions Analysis

Pyrimidines and pyrrolopyrimidines can undergo a variety of chemical reactions due to the presence of the nitrogen atoms and the aromatic rings . These reactions can lead to the formation of various derivatives with different biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidines and pyrrolopyrimidines can vary depending on the specific compound and its substituents . These properties can influence the compound’s solubility, stability, reactivity, and biological activity .

Scientific Research Applications

Antifungal Applications

Voriconazole (VN) is an established antifungal drug used to treat various fungal infections, including aspergillosis, candidiasis, coccidioidomycosis, histoplasmosis, and penicilliosis. However, due to side effects, researchers have explored late-stage functionalization of VN. A novel VN derivative, 6-[(2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde (VN-CHO), was synthesized. This compound introduces a formyl group into the VN structure, creating a promising site for further functionalization .

Organic Synthesis

The synthesis of VN-CHO involves photoredox-catalyzed hydroxymethylation of VN, yielding a hydroxymethylated derivative (VN-CH2OH). Subsequent oxidation of the CH2OH group leads to VN-CHO. The introduction of the formyl group provides a valuable handle for further modifications in a molecule that originally lacks many active sites .

Chemical Reactions

VN-CHO can participate in various chemical reactions due to its formyl group. Researchers can explore its reactivity in nucleophilic substitutions, cross-coupling reactions, and other transformations. The formyl moiety serves as a versatile functional group for further derivatization .

Medicinal Chemistry

Understanding the reactivity and pharmacological properties of VN-CHO can guide the design of new antifungal agents. Researchers can explore modifications around the formyl group to enhance efficacy, reduce side effects, or improve pharmacokinetics .

Late-Stage Functionalization

VN-CHO exemplifies the concept of late-stage functionalization, where researchers modify a complex molecule after its core structure is established. This approach allows for targeted modifications without altering the entire synthesis route .

NMR Spectroscopy

The structure of VN-CHO was elucidated using 1D (1H and 13C) and 2D (HSQC and HMBC) NMR techniques. These spectroscopic methods provide valuable information about chemical connectivity and spatial arrangements within the molecule .

Mechanism of Action

The mechanism of action of pyrimidines and pyrrolopyrimidines can vary depending on the specific compound and its biological target . For example, some pyrimidine derivatives have been found to inhibit the expression and activities of certain vital inflammatory mediators .

Future Directions

Research on pyrimidines and pyrrolopyrimidines is ongoing, with many potential applications in medicinal chemistry . Future research may focus on the development of new pyrimidine and pyrrolopyrimidine derivatives with enhanced biological activities and minimal toxicity .

properties

IUPAC Name

6-(3,4-difluorophenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N3O2S/c13-10-2-1-9(3-11(10)14)20(18,19)17-5-8-4-15-7-16-12(8)6-17/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRJZHHZOGIUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1S(=O)(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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